6-Bromo-2,3-difluorostyrene

Description

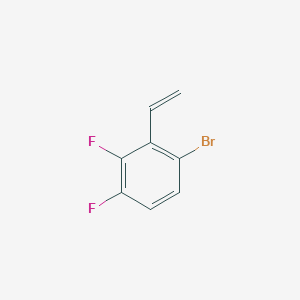

6-Bromo-2,3-difluorostyrene is a halogenated styrene derivative featuring a benzene ring substituted with bromine at position 6, fluorine atoms at positions 2 and 3, and a vinyl group (-CH=CH₂) at position 1. This structure combines electron-withdrawing substituents (Br and F) with the conjugated π-system of styrene, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical/agrochemical development.

Properties

Molecular Formula |

C8H5BrF2 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

1-bromo-2-ethenyl-3,4-difluorobenzene |

InChI |

InChI=1S/C8H5BrF2/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2 |

InChI Key |

GKYSAFOFOXIIPP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC(=C1F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-difluorostyrene typically involves the use of halogenation and fluorination reactions. One common method is the nucleophilic substitution reaction on 2,3,4-trifluoronitrobenzene, followed by dehalogenation to introduce the bromine and fluorine atoms at the desired positions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution and dehalogenation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-difluorostyrene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium fluoride in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted styrenes, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

6-Bromo-2,3-difluorostyrene has several applications in scientific research:

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluorostyrene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-bromo-2,3-difluorostyrene with structurally or functionally related compounds, focusing on substitution patterns, physicochemical properties, and applications.

3-Bromo-beta,beta-difluorostyrene

- Structural Differences : The fluorine atoms in this compound are positioned on the beta carbons of the vinyl group (CH₂=CF₂), while bromine is on the benzene ring. This contrasts with this compound, where fluorines are on the aromatic ring.

- Reactivity : The beta-fluorinated vinyl group may enhance electrophilic reactivity in polymerization or addition reactions compared to the aromatic fluorination in the target compound.

- Applications : Beta-fluorinated styrenes are used in specialty polymers and liquid crystals due to their unique electronic properties .

6-Bromo-2,3-difluorotoluene

- Structural Differences : Replaces the vinyl group with a methyl group (-CH₃), resulting in a toluene derivative.

- Physicochemical Properties :

- Molecular Weight: 207.02 g/mol (vs. ~223 g/mol for this compound estimated from analogs).

- Boiling Point: Higher boiling point due to reduced conjugation compared to styrene derivatives.

- Applications : Primarily used as a halogenated solvent or intermediate in fluorinated agrochemical synthesis .

6-Bromo-2,3-difluorobenzaldehyde

- Structural Differences : Features an aldehyde (-CHO) group instead of a vinyl group.

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensations, unlike the vinyl group’s propensity for polymerization or cross-couplings.

- Applications : Serves as a precursor for pharmaceuticals and ligands in catalysis .

6-Bromo-2,3-dichloropyridine

- Structural Differences : A pyridine ring with Br, Cl, and Cl substituents instead of a benzene ring with Br, F, and F.

- Applications : Widely used in antiviral and herbicide synthesis due to pyridine’s nitrogen heterocycle enhancing binding interactions in bioactive molecules .

N-(6-Bromo-2,3-dihydro-1-oxo-1H-inden-5-yl)acetamide

- Structural Differences: Incorporates an indenone-acetamide framework rather than a styrene backbone.

- Physicochemical Properties :

Data Tables

Table 1: Key Properties of Compared Compounds

*Estimated based on analogs.

Table 2: Substituent Effects on Reactivity

| Compound | Electron-Withdrawing Groups | Dominant Reactivity |

|---|---|---|

| This compound | Br, F (aromatic) | Suzuki couplings, electrophilic substitutions |

| 6-Bromo-2,3-difluorobenzaldehyde | Br, F (aromatic), -CHO | Nucleophilic additions, condensations |

| 3-Bromo-beta,beta-difluorostyrene | Br (aromatic), F (vinyl) | Radical polymerization, fluoropolymer synthesis |

Biological Activity

6-Bromo-2,3-difluorostyrene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural properties, stemming from the presence of bromine and fluorine substituents, contribute to its biological activity and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be characterized by its molecular formula and a molecular weight of approximately 202.00 g/mol. The compound features a styrene backbone with bromine and fluorine atoms at the 6, 2, and 3 positions, respectively. These substitutions influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : The compound's structure allows it to interact with various receptors, influencing signaling pathways critical for cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Anticancer Activity

A study published in Organic Letters investigated the anticancer potential of fluorinated styrenes, including this compound. The results demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy

Research documented in the Research Journal of Pharmaceutical, Biological and Chemical Sciences highlighted the antimicrobial properties of various difluorostyrenes. In vitro tests showed that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus .

Data Table: Biological Activity Overview

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |

| Enzyme Inhibition | CYP450 Enzymes | Not Determined | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.